Cas no 4064-09-9 (Hellebrigenin, 3-acetate)

Hellebrigenin, 3-acetate structure
Hellebrigenin, 3-acetate structure
Product Name:Hellebrigenin, 3-acetate
Numero CAS:4064-09-9
MF:C26H34O7
MW:458.543968677521
CID:926006
PubChem ID:19985
Update Time:2025-04-19

Hellebrigenin, 3-acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Hellebrigenin, 3-acetate
    • 3-O-acetylhellebrigenin;hellebrigenin-3-acetate;
    • 5.beta.-Bufa-20, 3.beta.,5,14-trihydroxy-19-oxo-, 3-acetate
    • C08867
    • Hellebrigenin 3-acetate
    • CHEBI:5644
    • Bufa-20, 3-(acetyloxy)-5,14-dihydroxy-19-oxo-, (3.beta.,5.beta.)-
    • 4064-09-9
    • AC1Q6ASK
    • [(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • Q27106846
    • HELLEBRIGENIN-3-ACETATE
    • NSC106676
    • AC1L6I64
    • NSC-106676
    • 19-Oxo-3-beta,5,14-trihydroxy-5-beta-bufa-20,22-dienolide-3-acetate
    • NSC 106676
    • 5-beta-BUFA-20,22-DIENOLIDE, 3-beta,5,14-TRIHYDROXY-19-OXO-, 3-ACETATE
    • BRN 0065090
    • 5beta-Bufa-20,22-dienolide, 3beta,5,14-trihydroxy-19-oxo-, 3-acetate
    • 4-18-00-03180 (Beilstein Handbook Reference)
    • Bufa-20,22-dienolide, 3-(acetyloxy)-5,14-dihydroxy-19-oxo-, (3-beta,5-beta)-
    • Inchi: 1S/C26H34O7/c1-16(28)33-18-5-10-24(15-27)20-6-9-23(2)19(17-3-4-22(29)32-14-17)8-12-26(23,31)21(20)7-11-25(24,30)13-18/h3-4,14-15,18-21,30-31H,5-13H2,1-2H3/t18-,19+,20-,21+,23+,24-,25-,26-/m0/s1
    • Chiave InChI: VIOBLZMEZRNYRR-XDFZRXKSSA-N
    • Sorrisi: O[C@]12CC[C@H](C3=COC(C=C3)=O)[C@@]1(C)CC[C@@H]1[C@@]3(C=O)CC[C@@H](C[C@]3(CC[C@@H]21)O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 458.23000
  • Massa monoisotopica: 458.23045342g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 4
  • Complessità: 939
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 110Ų

Proprietà sperimentali

  • PSA: 114.04000
  • LogP: 3.10660
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd